![molecular formula C18H14ClNO2S B3036429 3-(Benzenesulfonyl)-2-chloro-4-methyl-6-phenylpyridine CAS No. 343372-76-9](/img/structure/B3036429.png)
3-(Benzenesulfonyl)-2-chloro-4-methyl-6-phenylpyridine
Overview
Description
3-(Benzenesulfonyl)-2-chloro-4-methyl-6-phenylpyridine is an organic compound that belongs to the class of sulfonyl-substituted pyridines This compound is characterized by the presence of a benzenesulfonyl group, a chloro group, a methyl group, and a phenyl group attached to a pyridine ring
Preparation Methods
The synthesis of 3-(Benzenesulfonyl)-2-chloro-4-methyl-6-phenylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-methyl-6-phenylpyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
3-(Benzenesulfonyl)-2-chloro-4-methyl-6-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of sulfonamide or thioether derivatives.
Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfinyl derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Scientific Research Applications
3-(Benzenesulfonyl)-2-chloro-4-methyl-6-phenylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-2-chloro-4-methyl-6-phenylpyridine involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
3-(Benzenesulfonyl)-2-chloro-4-methyl-6-phenylpyridine can be compared with other sulfonyl-substituted pyridines and benzenesulfonyl derivatives:
Properties
IUPAC Name |
3-(benzenesulfonyl)-2-chloro-4-methyl-6-phenylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2S/c1-13-12-16(14-8-4-2-5-9-14)20-18(19)17(13)23(21,22)15-10-6-3-7-11-15/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCZYRWYSYLRLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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